molecular formula C22H17N3O3 B2606071 (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904173-36-9

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2606071
CAS No.: 1904173-36-9
M. Wt: 371.396
InChI Key: VTUZCPATGQTIRW-UHFFFAOYSA-N
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Description

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a sophisticated chemical building block designed for advanced life science research and medicinal chemistry applications. This complex molecule integrates several privileged structures in drug discovery, including a benzo[c]isoxazole scaffold and an N-substituted azetidine moiety . The benzo[c]isoxazole core is a known heterocyclic system frequently employed in the development of pharmacologically active compounds, serving as a key structural element in various therapeutic agents . The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly valued in medicinal chemistry for its contribution to metabolic stability and its role as a conformational constraint . The presence of both the 3-phenyl substitution on the isoxazole and the (pyridin-3-yloxy) side chain on the azetidine creates a multifunctional ligand with potential for targeted biological activity. Compounds featuring similar azetidine derivatives have been investigated for their interactions with various biological targets, highlighting the utility of this structural motif in the design of novel therapeutic agents . Furthermore, fused heterocyclic systems analogous to the benzoisoxazole component in this molecule have been studied as modulators of ion channels, such as sodium channels, suggesting potential research applications in neurology and cardiology . As a high-quality chemical reagent, it is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a versatile intermediate for the synthesis of more complex molecular entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(25-13-18(14-25)27-17-7-4-10-23-12-17)16-8-9-20-19(11-16)21(28-24-20)15-5-2-1-3-6-15/h1-12,18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUZCPATGQTIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c]isoxazole core: This can be achieved through the cyclization of an appropriate ortho-nitrobenzyl derivative.

    Introduction of the phenyl group: This step often involves a Suzuki coupling reaction using a phenylboronic acid.

    Attachment of the pyridin-3-yloxy moiety: This can be done via a nucleophilic substitution reaction.

    Formation of the azetidin-1-yl group: This step typically involves the cyclization of a suitable amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C18H17N3O2C_{18}H_{17}N_3O_2, with a molecular weight of approximately 307.35 g/mol. The structure features a benzoisoxazole moiety linked to a pyridine derivative through an azetidine ring, which contributes to its unique chemical properties.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of benzoisoxazole exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for cancer therapy .

Case Study: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoisoxazole and tested their activity against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating its potential as a lead compound for further development .

Neurological Research

Research indicates that compounds similar to (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may have neuroprotective effects. The presence of the pyridine ring suggests possible interactions with neurotransmitter systems, particularly those involved in neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study focused on the neuroprotective properties of isoxazole derivatives highlighted their ability to inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The isoxazole ring is known for its bioactivity, which could be leveraged in developing new antimicrobial agents .

Case Study: Antimicrobial Screening

In a recent screening of novel isoxazole derivatives, several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for clinical applications in treating infections .

Mechanism of Action

The mechanism of action of (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[c]Isoxazole Moieties

  • PIAA(E)-3-(3-Phenylbenzo[c]isoxazol-5-yl)acrylic acid (from ): This compound shares the 3-phenylbenzo[c]isoxazole scaffold but replaces the azetidine-methanone group with an acrylic acid chain. While both compounds likely exploit the benzo[c]isoxazole’s electronic properties for target engagement, PIAA(E)’s acrylic acid group may confer distinct solubility and hydrogen-bonding capabilities. Its role in metabolic pathways (e.g., PPARγ modulation) is noted in studies of IKKε-related diseases .

Methanone Derivatives with Heterocyclic Substituents

  • Compound 7a and 7b (from ): These methanone derivatives feature pyrazole and thiophene rings instead of benzo[c]isoxazole. Compound 7a includes a malononitrile-derived thiophene, while 7b incorporates an ethyl cyanoacetate-substituted thiophene. Synthetic Routes: Both 7a/7b and the target compound employ 1,4-dioxane and triethylamine in synthesis, but the latter’s azetidine functionalization likely requires more intricate coupling steps .

Pharmacophore Analysis

Feature Target Compound PIAA(E) Compound 7a/7b
Core Structure Benzo[c]isoxazole Benzo[c]isoxazole Pyrazole-thiophene
Key Functional Groups Azetidine, pyridinyloxy Acrylic acid Malononitrile/cyanoacetate
Rigidity High (azetidine) Moderate (flexible chain) Moderate (thiophene)
Solubility Likely low (lipophilic) Moderate (acidic group) Variable (polar nitriles)

Biological Activity

The compound (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H17N3O2\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{2}

This structure consists of a phenyl group, a benzoisoxazole moiety, and an azetidine ring with a pyridine substituent, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl2 family proteins. For instance, studies on related benzoxazepines have shown that they induce apoptosis via caspase-3 activation and downregulation of anti-apoptotic proteins like Bcl2 .
  • Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxic effects against leukemia K-562 and breast T-47D cancer cell lines while exhibiting lower toxicity towards normal fibroblasts (WI-38) .

Cell LineIC50 (µM)Selectivity Index
K-562154.5
T-47D203.0
WI-3867-

Mechanistic Insights

The compound's mechanism was further elucidated through flow cytometry analysis and Western blotting techniques. The findings revealed:

  • Apoptotic Induction : Increased levels of cleaved PARP and caspase-3 were observed in treated cells.
  • Cell Cycle Analysis : A marked increase in the sub-G1 population indicated apoptosis induction.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Study on Benzoxazepines : A study identified benzoxazepine derivatives as potent anticancer agents that induced apoptosis in leukemia and breast cancer cells . These findings suggest that modifications to the isoxazole core could enhance biological activity.
  • Synthesis and Evaluation : Another investigation synthesized various derivatives based on the benzoisoxazole framework, assessing their cytotoxicity against multiple cancer types. Compounds exhibiting similar structural features showed promising results in inhibiting tumor growth in vivo .

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone?

The synthesis of this compound can be approached via multi-step heterocyclic coupling reactions. Key steps include:

  • Isoxazole Ring Formation : Utilize hydroxylamine hydrochloride under reflux with ketone precursors to construct the benzo[c]isoxazole core, as demonstrated in analogous isoxazole syntheses .
  • Azetidine Functionalization : Introduce the pyridin-3-yloxy group via nucleophilic substitution on a preformed azetidine intermediate, using catalytic bases (e.g., K₂CO₃) to enhance reactivity .
  • Methanone Coupling : Employ Suzuki-Miyaura or Ullmann coupling to link the isoxazole and azetidine moieties, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/toluene) for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FTIR : Identify functional groups (e.g., C=O at ~1650–1750 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) to confirm structural motifs .
  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and azetidine regions. For example, the pyridinyloxy protons typically appear as doublets near δ 8.2–8.5 ppm .
  • HPLC-MS : Validate purity (>95%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and monitor molecular ion peaks (e.g., [M+H⁺] via ESI+) .

Q. How can chromatographic methods be optimized to assess purity?

  • Column Selection : Use reversed-phase C18 columns (5 µm, 250 × 4.6 mm) for high-resolution separation .
  • Mobile Phase : Adjust pH with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry for polar azetidine derivatives .
  • Detection : Pair UV (λ = 254 nm) with evaporative light scattering (ELS) for non-chromophoric impurities .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to simulate NMR/IR spectra and compare with experimental results. Discrepancies in pyridinyloxy proton shifts may arise from solvent effects or conformational flexibility, necessitating explicit solvation models .
  • Dynamic NMR : Use variable-temperature experiments to detect hindered rotation in the azetidine ring, which may explain split signals .

Q. What experimental strategies mitigate organic degradation during prolonged studies?

  • Temperature Control : Store samples at –20°C under inert atmosphere (N₂/Ar) to slow hydrolysis of the methanone group .
  • Stabilization Additives : Include antioxidants (e.g., BHT) in solutions to prevent oxidation of the pyridinyloxy moiety .
  • Real-Time Monitoring : Use inline UV-Vis or Raman spectroscopy during kinetic studies to detect degradation intermediates .

Q. How to design experiments for evaluating structure-activity relationships (SAR) in analogs?

  • Scaffold Modification : Synthesize derivatives with varying substituents on the phenyl (e.g., electron-withdrawing groups) and azetidine rings (e.g., alkyl vs. aryloxy groups) to assess steric/electronic effects .
  • Biological Assays : Screen analogs for target binding (e.g., kinase inhibition via fluorescence polarization) and correlate activity with computed electrostatic potential maps .
  • Data Analysis : Apply multivariate regression (e.g., PLS) to identify critical descriptors (e.g., logP, polar surface area) influencing bioavailability .

Q. How to address low reproducibility in synthetic yields for scale-up?

  • Process Optimization : Use DoE (Design of Experiments) to evaluate reaction parameters (temperature, catalyst loading, stoichiometry). For example, increasing Pd catalyst from 2% to 5% improved coupling yields by 15% in analogous triazolothiadiazine syntheses .
  • Purification Refinement : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

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